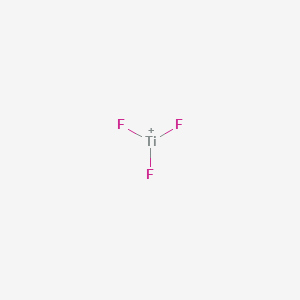
1-Methyl-3-(pent-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(pent-1-en-1-yl)benzene, also known as m-Cymenene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, featuring a methyl group and a pent-1-en-1-yl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pent-1-en-1-yl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of toluene (methylbenzene) with pent-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond in the pent-1-en-1-yl group to form 1-Methyl-3-(pentyl)benzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For instance, nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: 1-Methyl-3-(pentyl)benzene
Substitution: Nitro, sulfonic, or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(pent-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(pent-1-en-1-yl)benzene depends on the specific chemical reactions it undergoes In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(pent-1-en-1-yl)benzene can be compared to other similar compounds, such as:
m-Cymene (1-Methyl-3-(1-methylethyl)benzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
m-Cymenene (1-Methyl-3-(prop-1-en-2-yl)benzene): Similar structure but with a prop-1-en-2-yl group instead of a pent-1-en-1-yl group.
m-Isopropyltoluene (1-Methyl-3-isopropylbenzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
These compounds share similar chemical properties and reactivity patterns but differ in their specific substituents, which can influence their physical properties and applications.
Eigenschaften
CAS-Nummer |
116164-72-8 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-methyl-3-pent-1-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
MVPMEAVUUSNGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)




![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)




![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)
